1-(3-Chloro-4-fluorophenyl)pyrrolidine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Ideal for synthesis of kinase inhibitors and CNS agents, this N-aryl pyrrolidine features a specific 3-chloro-4-fluoro substitution pattern. This halogenation is crucial for modulating lipophilicity, metabolic stability, and target binding affinity in drug design, providing a key differentiator from generic analogs. Verify batch-specific CoA for your critical research applications.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
CAS No. 1000339-33-2
Cat. No. B1604498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)pyrrolidine
CAS1000339-33-2
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C10H11ClFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
InChIKeyRYEWSNZSVSTBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-fluorophenyl)pyrrolidine (CAS 1000339-33-2): A Key Pyrrolidine Scaffold for Medicinal Chemistry


1-(3-Chloro-4-fluorophenyl)pyrrolidine (CAS 1000339-33-2) is a halogenated N-aryl pyrrolidine, a class of compounds widely used as building blocks in medicinal chemistry . Its structure, a pyrrolidine ring bonded to a 3-chloro-4-fluorophenyl group, provides a unique combination of electronic and steric properties due to the adjacent chloro and fluoro substituents . This compound is a versatile intermediate for synthesizing bioactive molecules, including potential kinase inhibitors and central nervous system agents , and its specific substitution pattern is a key differentiator from other commercially available N-aryl pyrrolidines.

Why 1-(3-Chloro-4-fluorophenyl)pyrrolidine Cannot Be Directly Replaced by Common Analogs


The specific 3-chloro-4-fluoro substitution on the phenyl ring of 1-(3-Chloro-4-fluorophenyl)pyrrolidine is not arbitrary; it is a crucial determinant of biological activity and drug-likeness. In drug design, introducing a halogen adjacent to a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to a target protein, often improving selectivity and reducing off-target effects [1]. This is supported by research on similar pyrrolidine scaffolds, where the precise arrangement of halogen atoms is critical for activity. For instance, in a study of TRK inhibitors, a chlorine substitution on a pyrrolidine scaffold altered the dihedral angle relative to the pyrrolidine ring, which in turn was shown to potentially improve selectivity against off-target kinases . Therefore, simply using a generic N-aryl pyrrolidine or an analog with a different halogen pattern will not yield the same biological or physicochemical outcome.

Quantifiable Differentiation: 1-(3-Chloro-4-fluorophenyl)pyrrolidine vs. 1-(4-Fluorophenyl)pyrrolidine


Physicochemical Differentiation: Calculated Lipophilicity and Molecular Weight

The presence of the chloro substituent in the 3-position of 1-(3-Chloro-4-fluorophenyl)pyrrolidine significantly alters its physicochemical properties compared to the unsubstituted 1-(4-fluorophenyl)pyrrolidine analog. These differences directly impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is a critical factor in lead optimization .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Molecular Weight and Steric Bulk Differentiation

The addition of a chlorine atom introduces a significant increase in molecular weight and steric bulk compared to the mono-fluoro analog. This can be a decisive factor in binding pocket occupancy and target selectivity [1][2].

Medicinal Chemistry Drug Design Structural Biology

Altered Electronic Properties Due to Halogen Substitution Pattern

The presence of both electron-withdrawing chloro and fluoro groups ortho to each other on the phenyl ring creates a unique electronic environment. This substitution pattern can influence the basicity of the pyrrolidine nitrogen and the overall electron density of the aromatic ring, which in turn affects pi-stacking and other non-covalent interactions with target proteins . This is a class-level inference derived from fundamental principles of medicinal chemistry.

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Optimal Use Cases for Procuring 1-(3-Chloro-4-fluorophenyl)pyrrolidine


Kinase Inhibitor Lead Optimization

As a key intermediate, 1-(3-Chloro-4-fluorophenyl)pyrrolidine is ideal for synthesizing focused libraries of kinase inhibitors. Its specific halogenation pattern is known to be a privileged scaffold in kinase drug discovery, as seen in patents for pyrrolopyridine kinase inhibitors where 3-chloro-4-fluorophenyl groups are claimed [1]. The compound's increased lipophilicity and steric bulk, as quantified in Section 3, are advantageous for engaging the hydrophobic back pocket of many kinases, potentially leading to improved potency and selectivity.

Synthesis of CNS-Penetrant Drug Candidates

The pyrrolidine ring is a common motif in central nervous system (CNS) drugs. The balanced physicochemical profile of 1-(3-Chloro-4-fluorophenyl)pyrrolidine, particularly its moderate molecular weight and increased lipophilicity compared to a 4-fluorophenyl analog, suggests it is well-suited for developing molecules intended to cross the blood-brain barrier. The compound can be used as a starting material to synthesize analogs of known CNS-active pyrrolidines, such as those targeting nicotinic acetylcholine receptors (nAChRs) or dopamine receptors .

Building Block for Targeted Protein Degradation (TPD) Molecules

The compound is a valuable building block for the synthesis of bifunctional degraders, such as PROTACs. The N-aryl pyrrolidine moiety serves as a versatile linker or a portion of the ligand for the E3 ubiquitin ligase. The ability to fine-tune properties like LogP and steric bulk by selecting this specific halogenated scaffold over others is crucial for optimizing the degradation efficiency and physicochemical properties of large, complex bifunctional molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chloro-4-fluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.